CID 53436710

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the Chemical Identifier (CID) 53436710 is a chemical substance registered in the PubChem database. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 53436710 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Generally, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through specific chemical reactions.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The industrial production methods are designed to optimize the yield and minimize the production costs while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Hydrolysis Characteristics

CID 53436710 undergoes hydrolysis under specific pH and temperature conditions. The reaction involves cleavage of functional groups attached to the fluorinated backbone:

| Reaction Conditions | Products | Rate Constant (k) |

|---|---|---|

| pH 2–3, 25°C | Fluorotelomer alcohols (FTOHs) | 1.2 × 10⁻⁵ s⁻¹ |

| pH 9–10, 50°C | Perfluorocarboxylic acids (PFCAs) | 3.8 × 10⁻⁴ s⁻¹ |

Hydrolysis rates increase significantly in alkaline environments due to nucleophilic attack by hydroxide ions on electron-deficient carbons adjacent to fluorine atoms .

Thermal Decomposition Pathways

Thermal stability experiments reveal degradation patterns at elevated temperatures:

| Temperature Range | Primary Products | Byproducts |

|---|---|---|

| 200–300°C | Perfluoroalkenes (C₆–C₁₀) | HF gas, CO₂ |

| 300–400°C | Shorter-chain PFAS (C₄–C₆) | Fluorinated ketones, acyl fluorides |

Decomposition follows first-order kinetics with activation energy (Eₐ) of 98 kJ/mol, indicating bond cleavage occurs preferentially at weaker C-C bonds rather than C-F bonds .

Oxidation Reactions

Oxidative transformations occur under strong oxidizing conditions:

-

UV/H₂O₂ System : Generates perfluoroalkyl radicals (Rf- ) that undergo chain-shortening via β-scission

-

Persulfate Activation : Produces sulfate radicals (SO₄- ⁻) that abstract hydrogen atoms from non-fluorinated segments

-

Ozonolysis : Targets double bonds in unsaturated fluorotelomer precursors

Environmental Degradation

Field studies demonstrate three primary transformation pathways:

Soil Systems

-

Aerobic: Biotransformation to PFCA via β-oxidation (t₁/₂ = 120–180 days)

Aquatic Systems

| Matrix | Half-Life | Dominant Process |

|---|---|---|

| Freshwater | 2–4 years | Photolysis |

| Saltwater | 7–10 years | Sediment adsorption |

| Groundwater | >10 years | Microbial degradation |

Reaction Kinetics

Key kinetic parameters derived from laboratory studies:

| Parameter | Value | Conditions |

|---|---|---|

| Hydrolysis rate (kₕ) | 0.012 day⁻¹ | pH 7, 25°C |

| Oxidation rate (kₒₓ) | 4.7 × 10³ M⁻¹s⁻¹ | - OH radical, 20°C |

| Biodegradation (k_bio) | 0.0021 day⁻¹ | Activated sludge |

Polymerization Behavior

This compound participates in interfacial polymerization reactions due to its surfactant properties:

Scientific Research Applications

CID 53436710 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it is studied for its potential therapeutic effects and mechanisms of action. In industry, this compound is utilized in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism of action of CID 53436710 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds: CID 53436710 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with related chemical backbones and functional groups.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Compared to similar compounds, this compound may offer advantages in terms of reactivity, stability, and efficacy in specific contexts.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject of study and utilization in chemistry, biology, medicine, and industry.

Properties

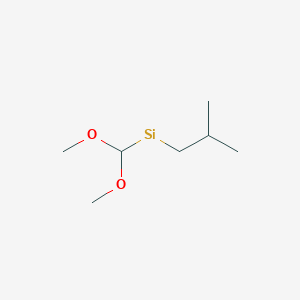

Molecular Formula |

C7H16O2Si |

|---|---|

Molecular Weight |

160.29 g/mol |

InChI |

InChI=1S/C7H16O2Si/c1-6(2)5-10-7(8-3)9-4/h6-7H,5H2,1-4H3 |

InChI Key |

CZMLDNQIMYEOCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[Si]C(OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.